
1-Chloronaphthalene-2,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloronaphthalene-2,7-diol: is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features a chlorine atom and two hydroxyl groups attached to the naphthalene ring, specifically at the 1, 2, and 7 positions. The presence of these functional groups significantly alters the chemical and physical properties of the naphthalene core, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloronaphthalene-2,7-diol typically involves the chlorination of naphthalene followed by hydroxylation. One common method is the direct chlorination of naphthalene using chlorine gas in the presence of a catalyst such as ferric chloride. This reaction yields 1-chloronaphthalene, which can then be hydroxylated at the 2 and 7 positions using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Chloronaphthalene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
科学的研究の応用
Chemistry: 1-Chloronaphthalene-2,7-diol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. Its interactions with enzymes and other biomolecules provide insights into the mechanisms of toxicity and biodegradation.
Medicine: The compound’s potential as a pharmacophore makes it a candidate for drug development. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism of action of 1-Chloronaphthalene-2,7-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also undergo metabolic transformations, producing reactive intermediates that can interact with cellular components.
類似化合物との比較
1-Chloronaphthalene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,7-Dichloronaphthalene: Contains two chlorine atoms but lacks hydroxyl groups, leading to different reactivity and applications.
1,2-Dihydroxynaphthalene: Contains two hydroxyl groups but lacks the chlorine atom, resulting in different chemical properties.
Uniqueness: 1-Chloronaphthalene-2,7-diol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
2954-74-7 |
|---|---|
分子式 |
C10H7ClO2 |
分子量 |
194.61 g/mol |
IUPAC名 |
1-chloronaphthalene-2,7-diol |
InChI |
InChI=1S/C10H7ClO2/c11-10-8-5-7(12)3-1-6(8)2-4-9(10)13/h1-5,12-13H |
InChIキー |
QVHYAZHFOLHEBE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CC(=C2Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




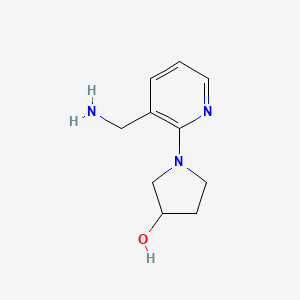
![{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea](/img/structure/B11903742.png)
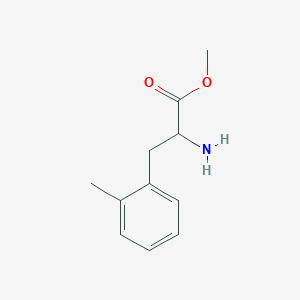

![2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)
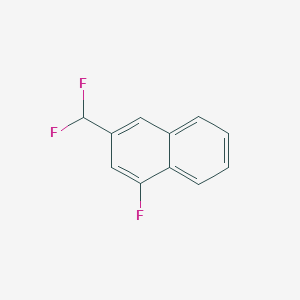
![4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11903764.png)
![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B11903765.png)
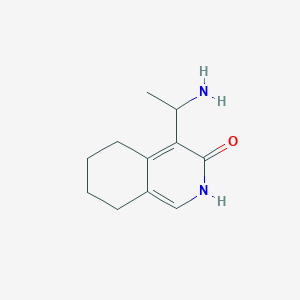
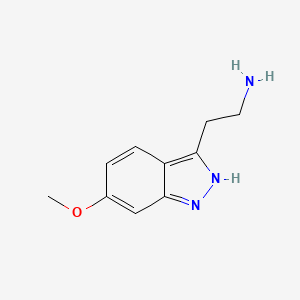
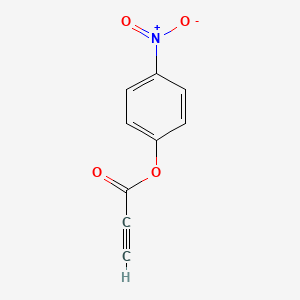
![4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11903797.png)
